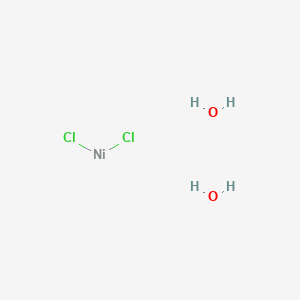
Dichloronickel;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloronickel;dihydrate, also known as this compound, is a useful research compound. Its molecular formula is Cl2H4NiO2 and its molecular weight is 165.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications Overview
| Application Area | Description |
|---|---|
| Electroplating | Widely used as an electrolyte in nickel plating processes, enhancing the deposition of nickel. |
| Organic Synthesis | Acts as a reagent in various organic reactions, including the synthesis of complex organic compounds. |
| Catalysis | Serves as a catalyst in chemical reactions such as the formation of dialkyl arylphosphonates. |
| Material Science | Utilized in the production of nickel-based materials and coatings with desirable properties. |
| Chemical Analysis | Functions as a source of nickel ions for analytical methods and research studies. |
Electroplating
Dichloronickel; dihydrate is extensively used in electroplating due to its ability to provide nickel ions in solution. In electroplating processes, it facilitates the deposition of nickel onto various substrates, enhancing their corrosion resistance and aesthetic appeal. The compound is often combined with nickel sulfate to create effective plating baths.
Organic Synthesis
In organic chemistry, nickel(II) chloride dihydrate is employed in several synthetic pathways:
- Reduction Reactions : It can act as a reducing agent in the synthesis of various organic compounds.
- Coordination Chemistry : Nickel(II) acts as a Lewis acid, forming complexes that can be utilized in further reactions.
For example, it has been used to synthesize nickel dithiobenzoates through reactions with dithiobenzoic acid:
Catalysis
Nickel(II) chloride dihydrate plays a significant role as a catalyst in various chemical reactions:
- Hydroformylation : It catalyzes the addition of carbon monoxide and hydrogen to alkenes.
- Phosphonate Formation : It facilitates the preparation of dialkyl arylphosphonates from phosphites and aryl iodides.
These catalytic properties are leveraged in both academic research and industrial applications.
Material Science
In materials science, dichloronickel; dihydrate is crucial for synthesizing nickel-containing materials that exhibit specific properties such as:
- Thermoelectric Properties : Used in creating intermetallic compounds with thermoelectric applications.
- Magnetic Materials : Nickel compounds are essential in developing materials for magnetic applications.
Chemical Analysis
Dichloronickel; dihydrate serves as an important reagent for analytical chemistry:
- It is utilized to prepare calibration standards for various analytical techniques.
- Its role as a source of nickel ions aids in studying metal ion interactions in biological systems.
Case Studies
-
Electroplating Efficiency Study
- A study demonstrated that incorporating dichloronickel; dihydrate into electroplating baths significantly improved the uniformity and adhesion of nickel coatings on steel substrates.
-
Synthesis of Nickel Complexes
- Research highlighted the use of NiCl₂·2H₂O in synthesizing novel nickel complexes that exhibit enhanced catalytic activity compared to traditional catalysts.
-
Thermoelectric Material Development
- A project focused on using dichloronickel; dihydrate to synthesize new thermoelectric materials, showing promising results in energy conversion efficiency.
化学反応の分析
Hydrolysis and Acid-Base Behavior
Nickel(II) chloride dihydrate undergoes hydrolysis in aqueous solutions, resulting in acidic conditions (pH ~4) due to the release of H⁺ ions:
Ni2++6H2O⇌[Ni(H2O)6]2+⇌[Ni(OH)(H2O)5]++H+
This hydrolysis facilitates ligand substitution reactions and complex formation .
Ligand Substitution Reactions
The labile aquo ligands in NiCl₂·2H₂O are readily displaced by stronger Lewis bases. Key substitution pathways include:
Ammonia Coordination
Reaction with excess NH₃ yields the hexaamminenickel(II) complex:
NiCl2⋅2H2O+6NH3→[Ni(NH3)6]Cl2+2H2O
The product is blue-violet, paramagnetic, and octahedral .
Ethylenediamine (en) Complexation
Ethylenediamine displaces both aquo and chloride ligands, forming tris(ethylenediamine)nickel(II) chloride:
NiCl2⋅2H2O+3en→[Ni(en)3]Cl2+2H2O
This violet complex retains octahedral geometry and paramagnetism .
Organophosphine and Thiolate Ligands
With bulky ligands like dppe (1,2-bis(diphenylphosphino)ethane), square planar diamagnetic complexes form:
NiCl2⋅2H2O+dppe→NiCl2(dppe)+2H2O
This reaction highlights the influence of ligand steric effects on geometry .
Redox Reactions
Nickel(II) in NiCl₂·2H₂O participates in redox processes under specific conditions:
Oxidation to Nickel(III)
In alkaline media with strong oxidizers (e.g., Cl₂), Ni(II) oxidizes to Ni(III):
2[Ni(H2O)6]2++Cl2→2[Ni(H2O)6]3++2Cl−
Ni(III) complexes are less stable and often act as oxidizing agents.
Reduction to Nickel(I)
Electrochemical reduction in non-aqueous solvents produces Ni(I) species, though these are highly reactive and short-lived.
Coordination Complex Formation
NiCl₂·2H₂O serves as a precursor to diverse complexes, as summarized below:
Stability and Dehydration
Heating NiCl₂·2H₂O under HCl gas converts it to anhydrous NiCl₂, while heating in air yields a mixture of oxides and chlorides :
NiCl2⋅2H2OΔNiCl2+2H2O
特性
CAS番号 |
17638-48-1 |
|---|---|
分子式 |
Cl2H4NiO2 |
分子量 |
165.63 g/mol |
IUPAC名 |
dichloronickel;dihydrate |
InChI |
InChI=1S/2ClH.Ni.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChIキー |
UGNANEGDDBXEAS-UHFFFAOYSA-L |
SMILES |
O.O.Cl[Ni]Cl |
正規SMILES |
O.O.[Cl-].[Cl-].[Ni+2] |
同義語 |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















